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Compound of Interest

Compound Name:
Methyl 4-amino-3-

hydroxybutanoate

CAS No.: 88550-64-5

Cat. No.: B108314

Get Quote

A Comparative Technical Guide for Analytical Chemists
Executive Summary & Chemical Context
GABOB (4-amino-3-hydroxybutyric acid) is a structural analog of the neurotransmitter GABA,

distinguished by a hydroxyl group at the

-position. This hydroxyl moiety significantly alters the fragmentation pathway compared to
GABA, introducing polarity that often necessitates derivatization for Gas Chromatography-Mass
Spectrometry (GC-MS).

While the Methyl Ester (ME) form protects the carboxyl group, the remaining free amine and

hydroxyl groups make the molecule thermally labile and prone to adsorption in GC inlets.

Consequently, GABOB-ME is often an intermediate synthesized prior to silylation (TMS) or

analyzed via Direct Insertion Probe (DIP) or Electrospray Ionization (LC-MS).

This guide analyzes the fragmentation of GABOB-ME (
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, MW 133.15) and contrasts it with GABA-ME (

, MW 117.15) and TMS-GABOB-ME to provide a complete spectral fingerprint.

Mechanistic Fragmentation Analysis
GABOB Methyl Ester (Theoretical & Direct EI)
Molecular Ion:

(Weak/Absent in EI due to instability)

The fragmentation is driven by the competing ionization sites: the nitrogen lone pair (amine)

and the oxygen lone pairs (hydroxyl and ester).

Primary Fragmentation Pathways:
-Cleavage (Amine Driven): The most dominant pathway for aliphatic amines. Ionization at the
nitrogen triggers cleavage of the C3-C4 bond.

Fragment:

m/z:30 (Base Peak in many amino-esters)

Dehydration (Hydroxyl Driven): The

-hydroxyl group facilitates the loss of water, often thermally induced before ionization or via a
1,4-elimination mechanism.

Transition:

m/z:

115

Ester Cleavages:

Loss of Methoxy:

m/z 102

Loss of Carbomethoxy:
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m/z 74

Note: The ion at m/z 74 is also characteristic of the McLafferty Rearrangement in methyl

esters (

), but the presence of the 3-OH and 4-NH2 groups often suppresses this standard
rearrangement in favor of amine-directed cleavage.

Comparison: GABOB-ME vs. GABA-ME
The presence of the hydroxyl group at C3 is the diagnostic differentiator.

Feature GABA Methyl Ester
GABOB Methyl
Ester

Diagnostic
Significance

Formula +16 amu (Oxygen)

Molecular Weight 117 133 Shift in molecular ion

Base Peak
m/z 30 (

)

m/z 30 (

)

Amine backbone is

identical

Water Loss Rare/Absent Prominent (m/z 115)
Key Differentiator (OH

group)

McLafferty Ion Strong m/z 74 Weak/Mixed m/z 74
OH interferes with

-H transfer

Alpha-Cleavage
m/z 86 (

)

m/z 102 (

)
Shifted by +16 amu

Visualizing the Fragmentation Pathway
The following diagram illustrates the competitive fragmentation pathways for GABOB Methyl

Ester, highlighting the divergence between amine-directed and oxygen-directed cleavages.
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Molecular Ion (M+)
[GABOB-ME]

m/z 133

Amine Alpha-Cleavage
[CH2=NH2]+

C3-C4 Cleavage

Dehydration
[M - H2O]+

- H2O (18)

Methoxy Loss
[M - OCH3]+

- OCH3 (31)

Carbomethoxy Loss
[M - COOCH3]+

- COOCH3 (59)

m/z 30
(Base Peak)

m/z 115
(Diagnostic for OH) m/z 102

m/z 74
(Amine fragment or

McLafferty)

Click to download full resolution via product page

Figure 1: Competitive fragmentation pathways of GABOB Methyl Ester under Electron Impact

(EI) ionization.

Experimental Protocol: Synthesis & Analysis
To obtain reproducible data, the methyl ester must be synthesized carefully to avoid hydrolysis

or cyclization into lactams (e.g., 4-amino-3-hydroxybutyric acid lactam).

Synthesis of GABOB Methyl Ester
Reagents: GABOB (free acid), Thionyl Chloride (

), Methanol (anhydrous).

Preparation: Dissolve 10 mg of GABOB in 1 mL of anhydrous methanol in a reaction vial.

Activation: Cool to 0°C on ice. Slowly add 100

of thionyl chloride dropwise (exothermic reaction).

Reflux: Cap the vial and heat at 60°C for 60 minutes.
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Evaporation: Evaporate the solvent under a stream of nitrogen to dryness. The residue is

GABOB-ME Hydrochloride.

Neutralization (Optional for Direct Injection): Dissolve in methanol and add weak base, but

warning: free base amino esters cyclize rapidly. Recommendation: Analyze as the HCl salt

via LC-MS or proceed to silylation for GC-MS.

Preferred GC-MS Workflow (TMS Derivatization)
Direct analysis of the methyl ester by GC is often poor due to peak tailing. The standard

protocol involves silylating the amine and hydroxyl groups.

Derivatization: Add 50

MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to the dried GABOB-ME residue. Heat
at 60°C for 30 mins.

Resulting Species: N,O-bis(TMS)-GABOB Methyl Ester (

).

Key TMS Ions:

m/z 73:

(Base peak for many TMS derivatives).

m/z 147: Pentamethyldisiloxane cation (Rearrangement of two TMS groups).

m/z 262: Molecular Ion (

is often more visible at m/z 247).

Comparative Data Summary
The table below serves as a quick reference for identifying GABOB derivatives in complex

mixtures.
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Ion (m/z)
Origin
Fragment

GABOB-ME GABA-ME
TMS-GABOB-
ME

30 High High
Low (masked by

TMS)

73 Absent Absent High (Base)

74
McLafferty /

Ester
Medium High Low

86 Absent Yes Absent

102 Yes Absent Absent

115 Yes (Diagnostic) Absent Absent

117 Molecular Ion Absent Yes Absent

133 Molecular Ion Weak Absent Absent

147
TMS

Rearrangement
Absent Absent Yes

262
Molecular Ion

(TMS)
Absent Absent Yes

Interpretation Notes for Researchers:
If you observe m/z 115 and m/z 30 in a methyl ester fraction, you likely have GABOB.

If you observe m/z 86 and m/z 30 without water loss, you likely have GABA.

For quantitative work in biological matrices (plasma/CSF), TMS derivatization is strongly

recommended over simple methylation to improve sensitivity and peak shape.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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Contact our Ph.D. Support Team for a compatibility check
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